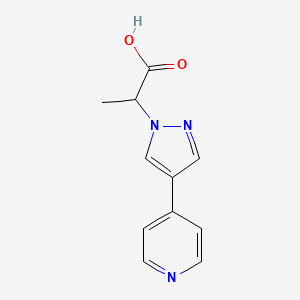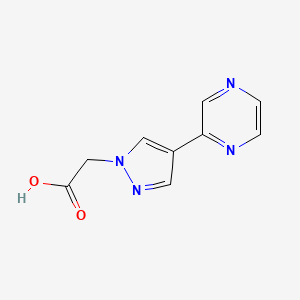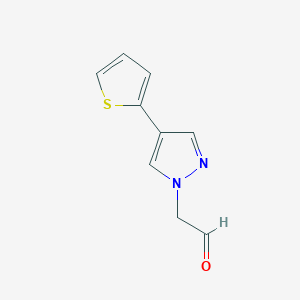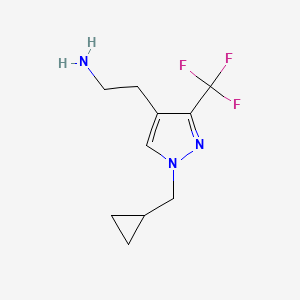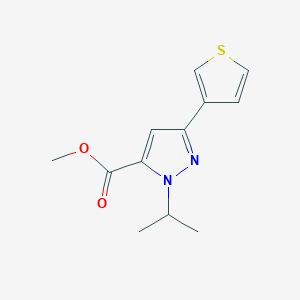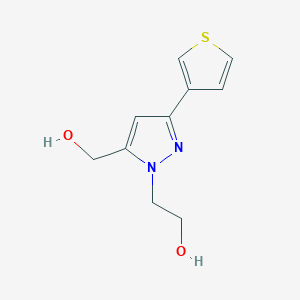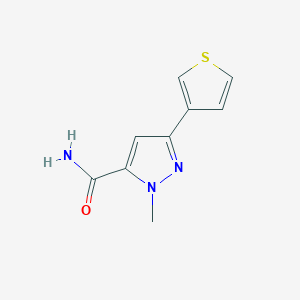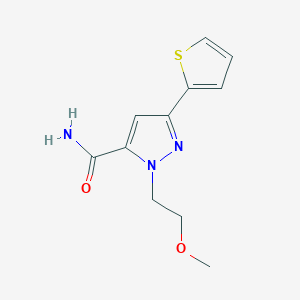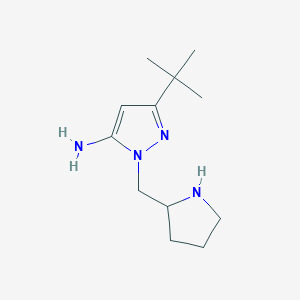
3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-amine
Vue d'ensemble
Description
3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-amine, also known as TBPP, is a synthetic organic compound with a variety of potential applications in scientific research. TBPP has been studied for its ability to act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. TBPP is also being investigated for its potential use as a cancer treatment and for its ability to inhibit the activity of certain enzymes involved in the metabolism of drugs.
Applications De Recherche Scientifique
3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-amine has been studied for its potential use as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. It has also been studied for its potential use as a cancer treatment and for its ability to inhibit the activity of certain enzymes involved in the metabolism of drugs. In addition, 3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-amine has been investigated for its potential use in the treatment of cardiovascular diseases and diabetes.
Mécanisme D'action
3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-amine has been found to act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. The mechanism of action of 3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-amine is that it binds to the active site of the enzyme and prevents the formation of prostaglandins, which are molecules that are involved in inflammation and pain. In addition, 3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-amine has been found to inhibit the activity of certain enzymes involved in the metabolism of drugs, which may increase the effectiveness of certain drugs.
Biochemical and Physiological Effects
3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-amine has been found to have anti-inflammatory and analgesic effects, as well as potential anticancer effects. In addition, 3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-amine has been found to inhibit the activity of certain enzymes involved in the metabolism of drugs, which may increase the effectiveness of certain drugs. 3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-amine has also been found to have antioxidant and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-amine in laboratory experiments is its ability to inhibit the activity of certain enzymes involved in the metabolism of drugs, which may increase the effectiveness of certain drugs. However, there are some limitations to using 3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-amine in laboratory experiments. For example, 3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-amine is not soluble in water, which may limit its use in certain experiments. In addition, 3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-amine is not stable in the presence of light and oxygen, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for the use of 3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-amine in scientific research. For example, 3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-amine could be studied for its potential use in the treatment of cardiovascular diseases and diabetes. In addition, 3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-amine could be studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Finally, 3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-amine could be studied for its potential use in the treatment of certain types of cancer.
Conclusion
In conclusion, 3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-amine is a synthetic organic compound with a variety of potential applications in scientific research. 3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-amine has been studied for its ability to act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain, as well as its potential use as a cancer treatment and for its ability to inhibit the activity of certain enzymes involved in the metabolism of drugs. Additionally, 3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-amine has been found to have anti-inflammatory and analgesic effects, as well as potential anticancer effects. There are several potential future directions for the use of 3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-amine in scientific research, including its potential use in the treatment of cardiovascular diseases and diabetes, neurological disorders, and certain types of cancer.
Propriétés
IUPAC Name |
5-tert-butyl-2-(pyrrolidin-2-ylmethyl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4/c1-12(2,3)10-7-11(13)16(15-10)8-9-5-4-6-14-9/h7,9,14H,4-6,8,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLKXGLLWPLASJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)N)CC2CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






